

# GW791343 Trihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GW791343 trihydrochloride

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For researchers, scientists, and drug development professionals, this document provides an indepth technical guide to **GW791343 trihydrochloride**, a potent and species-specific allosteric modulator of the P2X7 receptor. This guide details its chemical properties, mechanism of action, experimental protocols, and the signaling pathways it influences.

#### **Core Chemical and Physical Properties**

**GW791343** trihydrochloride, with the CAS number 309712-55-8, is a synthetic compound recognized for its significant interaction with the P2X7 receptor, a key player in inflammatory and neurological pathways.[1][2][3] Its fundamental properties are summarized below for easy reference.



Property	Value	
CAS Number	309712-55-8[1][2][3]	
Molecular Formula	C20H27Cl3F2N4O[4]	
Molecular Weight	483.81 g/mol [4]	
IUPAC Name	2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride[4]	
Synonyms	GW791343 HCI, GW-791343[4]	
Purity	≥98% (HPLC)	
Appearance	Solid	

### **Solubility Profile**

The solubility of **GW791343 trihydrochloride** is a critical factor for its application in various experimental settings. The compound is soluble in water up to 100 mM. For in vivo studies, specific solvent systems are recommended to achieve desired concentrations.

Solvent/System	Solubility	Notes
Water	Soluble up to 100 mM	
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2 mg/mL (4.47 mM)[1]	A clear solution is obtained.[1]
10% DMSO / 90% (20% SBE- β-CD in Saline)	≥ 2 mg/mL (4.47 mM)[1]	Results in a clear solution.[1]
10% DMSO / 90% Corn Oil	≥ 2 mg/mL (4.47 mM)[1]	Forms a clear solution.[1]

It is recommended to use heat and/or sonication if precipitation or phase separation occurs during preparation.[1] For in vivo experiments, freshly prepared solutions are advised.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[1]



## Mechanism of Action: A Species-Specific Allosteric Modulator

GW791343 acts as an allosteric modulator of the P2X7 receptor, meaning it binds to a site distinct from the ATP binding site to modulate receptor function.[5][6][7] A key characteristic of this compound is its species-specific activity.[5][8]

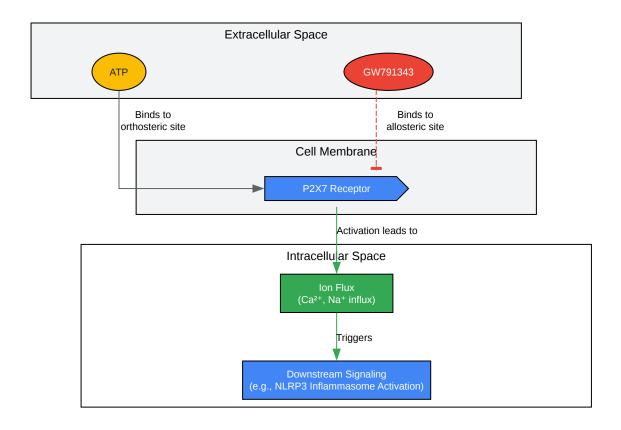
- Human P2X7 Receptor: GW791343 is a potent negative allosteric modulator, exhibiting a non-competitive antagonist effect with a pIC<sub>50</sub> ranging from 6.9 to 7.2.[1][2][3]
- Rat P2X7 Receptor: In contrast, it acts as a positive allosteric modulator, enhancing agonist responses.[5][6]

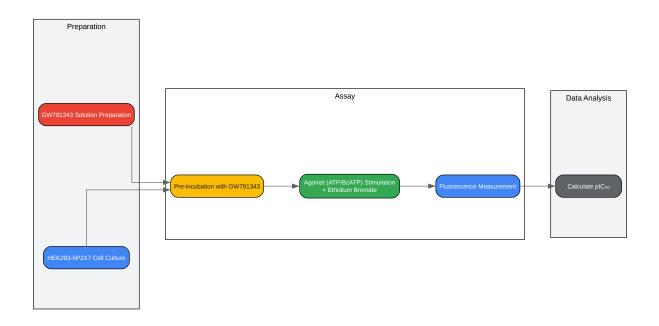
This differential activity makes GW791343 a valuable tool for comparative studies of P2X7 receptor pharmacology across species.

### **P2X7 Receptor Signaling Pathway Modulation**

The P2X7 receptor is an ATP-gated ion channel that, upon activation, allows the influx of Na<sup>+</sup> and Ca<sup>2+</sup> and the efflux of K<sup>+</sup>. This initial pore formation can, with sustained activation, lead to the formation of a larger, non-selective pore, triggering downstream signaling cascades. GW791343, by acting as a negative allosteric modulator in human P2X7 receptors, prevents these downstream events.









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